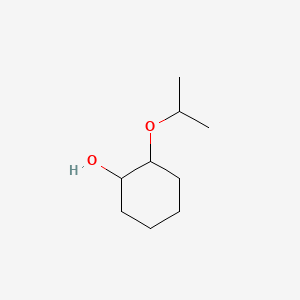

2-Isopropoxycyclohexan-1-ol

Description

Contextual Significance of Substituted Cyclohexanols in Chemical Synthesis

Substituted cyclohexanols are fundamental building blocks in organic synthesis. Their cyclic structure provides a rigid framework that is desirable in the construction of a wide array of more complex molecules. The hydroxyl group offers a reactive site for a multitude of chemical transformations, including oxidation to ketones, esterification, and etherification. Furthermore, the substituents on the cyclohexane (B81311) ring direct the stereochemical outcome of reactions, a crucial aspect in the synthesis of chiral molecules.

The importance of this class of compounds is underscored by their application in various fields. For instance, substituted cyclohexanols are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrances. google.com Research has demonstrated their role in creating complex natural products and in the development of new catalytic systems. The ability to control the stereochemistry of substituted cyclohexanols through various synthetic methods, such as tandem Henry-Michael reactions, allows for the highly selective production of desired isomers. acs.org

Scope and Objectives of Academic Inquiry into 2-Isopropoxycyclohexan-1-ol

Academic research into this compound, while not as extensive as for some other substituted cyclohexanols, focuses on several key areas. A primary objective is the development of efficient and stereoselective synthetic routes to obtain specific isomers of the compound. This often involves the regioselective and stereoselective ring-opening of epoxides, such as cyclohexene (B86901) oxide, with isopropanol (B130326). lookchem.com Catalysts play a crucial role in these reactions, with studies exploring various Lewis acids to achieve high yields and selectivity. lookchem.com

Another area of academic interest lies in the characterization of the physical and chemical properties of this compound. This includes determining its spectral data, boiling point, and other physical constants to establish a comprehensive profile of the compound. nih.gov Furthermore, its potential applications as an intermediate in the synthesis of more complex molecules are a subject of ongoing investigation. For example, its structural motif can be found within more complex molecules that are being explored for their therapeutic potential. google.com The study of its reactivity and how the isopropoxy group influences the reactivity of the adjacent hydroxyl group and the cyclohexane ring as a whole is also a key aspect of academic inquiry.

Structure

2D Structure

3D Structure

Properties

CAS No. |

2979-30-8 |

|---|---|

Molecular Formula |

C9H18O2 |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

2-propan-2-yloxycyclohexan-1-ol |

InChI |

InChI=1S/C9H18O2/c1-7(2)11-9-6-4-3-5-8(9)10/h7-10H,3-6H2,1-2H3 |

InChI Key |

DEKLMTVOQOWFOL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1CCCCC1O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Isopropoxycyclohexan 1 Ol

Direct Synthetic Routes to 2-Isopropoxycyclohexan-1-ol

Direct routes focus on converting readily available cyclohexane-based precursors into the target molecule in a minimal number of steps. These methods are advantageous for their synthetic efficiency and are centered on two main strategies: etherification of a diol and functionalization of a cyclohexene (B86901) derivative.

Alcohol Etherification Strategies

This approach begins with a cyclohexane-1,2-diol precursor, where one of the two hydroxyl groups is selectively converted into an isopropoxy ether. The primary challenge in this strategy is achieving mono-etherification while avoiding the formation of the diether byproduct, 1,2-diisopropoxycyclohexane.

The Williamson ether synthesis is a cornerstone of ether formation, involving the reaction of an alkoxide with an alkyl halide. In the context of this compound synthesis, this involves the deprotonation of cyclohexane-1,2-diol to form a mono-alkoxide, which then acts as a nucleophile.

The reaction proceeds by first treating cyclohexane-1,2-diol with a strong, non-nucleophilic base, such as sodium hydride (NaH) or potassium hydride (KH), typically in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The use of a stoichiometric equivalent of base is crucial to favor the formation of the mono-alkoxide. This intermediate is then reacted with an isopropyl electrophile, such as 2-bromopropane (B125204) or isopropyl tosylate, via an SN2 mechanism to yield the target compound. The stereochemistry of the starting diol (cis or trans) is retained in the final product.

Research findings indicate that reaction conditions significantly impact the yield and selectivity. Stronger bases and more reactive electrophiles (e.g., isopropyl triflate) can increase the reaction rate but may also promote the formation of the undesired diether byproduct.

| Entry | Base (1.0 eq.) | Isopropyl Source (1.1 eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Sodium Hydride (NaH) | 2-Bromopropane | THF | 65 | 12 | 68 |

| 2 | Potassium Hydride (KH) | 2-Bromopropane | THF | 65 | 8 | 75 |

| 3 | Sodium Hydride (NaH) | Isopropyl Tosylate | DMF | 25 | 6 | 82 |

| 4 | Potassium tert-Butoxide | 2-Bromopropane | THF | 25 | 18 | 55 |

An alternative, though often less selective, method is the direct acid-catalyzed reaction between cyclohexane-1,2-diol and a large excess of isopropanol (B130326). A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA), is used to protonate one of the hydroxyl groups, converting it into a good leaving group (water). Subsequent intermolecular nucleophilic attack by isopropanol forms the ether linkage.

This method is generally hampered by several competing side reactions. The carbocation intermediate (or protonated epoxide-like species) formed after water loss can undergo elimination to form cyclohexenone. Furthermore, the equilibrium nature of the reaction and the presence of two hydroxyl groups make it difficult to prevent the formation of the diether byproduct. Consequently, this route is rarely employed unless specific catalytic systems that favor mono-alkylation are developed.

Williamson Ether Synthesis Approaches

Ring Functionalization of Cyclohexane (B81311) Derivatives

A highly effective and widely utilized strategy for synthesizing this compound involves the ring-opening of cyclohexene oxide. This method establishes the required 1,2-alkoxy alcohol functionality with excellent regioselectivity and stereocontrol. The reaction results in anti-addition across the former double bond, meaning that the ring-opening of cyclohexene oxide exclusively produces trans-2-isopropoxycyclohexan-1-ol.

The reaction can be performed under either basic or acidic conditions:

Base-Catalyzed Ring-Opening: The reaction of cyclohexene oxide with a nucleophile like sodium isopropoxide (NaOiPr), typically generated in situ from sodium metal and isopropanol, proceeds via a classic SN2 mechanism. The isopropoxide anion attacks one of the electrophilic carbons of the epoxide ring, leading to the formation of a trans-alkoxy alcohol after an aqueous workup. This method is highly efficient and minimizes side reactions.

Acid-Catalyzed Ring-Opening: In this variant, a catalytic amount of a protic or Lewis acid is used in isopropanol as the solvent. The acid protonates the epoxide oxygen, activating the ring toward nucleophilic attack by the weakly nucleophilic isopropanol. For the symmetrical cyclohexene oxide, regioselectivity is not a concern, and the reaction also proceeds with anti-diastereoselectivity to afford the trans product.

| Entry | Conditions | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Base-Catalyzed | Sodium Isopropoxide | Isopropanol | 82 | 4 | 95 |

| 2 | Acid-Catalyzed | Sulfuric Acid (cat.) | Isopropanol | 50 | 6 | 91 |

| 3 | Acid-Catalyzed | Amberlyst-15 (resin) | Isopropanol | 60 | 12 | 88 |

| 4 | Lewis Acid-Catalyzed | Titanium(IV) Isopropoxide | Isopropanol | 25 | 3 | 97 |

Catalytic Approaches to this compound Synthesis

Advanced catalytic methods offer direct routes from cyclohexene to the target product, bypassing the isolation of intermediate epoxides or diols. One such approach is the catalytic alkoxyhydroxylation of cyclohexene. This transformation involves the simultaneous addition of a hydroxyl group and an alkoxy group across the double bond.

Transition metal catalysts, particularly those based on osmium or ruthenium, can facilitate this process. For instance, a catalytic system comprising osmium tetroxide (OsO₄), a co-oxidant such as N-Methylmorpholine N-oxide (NMO), and isopropanol as both the solvent and nucleophile can yield this compound. The mechanism is believed to involve the formation of an osmate ester, which is then intercepted by the alcohol solvent before hydrolysis. These reactions typically result in syn-addition, producing cis-2-isopropoxycyclohexan-1-ol, which is complementary to the trans product obtained from epoxide opening. The development of asymmetric versions of this reaction, using chiral ligands, allows for the synthesis of enantioenriched products.

Precursor Design and Synthesis for this compound

Cyclohexene Oxide: This is arguably the most important precursor for the efficient synthesis of the trans-isomer. It is most commonly prepared via the epoxidation of cyclohexene. The reaction is typically carried out using a peroxy acid, with meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent like dichloromethane (B109758) (DCM) being a classic and high-yielding method.

Reaction: Cyclohexene + m-CPBA → Cyclohexene Oxide + meta-Chlorobenzoic acid

Cyclohexane-1,2-diol: This precursor is central to etherification strategies. It can be synthesized from cyclohexene through dihydroxylation. The stereochemistry of the diol depends on the method used:

syn-Dihydroxylation: To produce cis-cyclohexane-1,2-diol, methods like the Upjohn dihydroxylation (catalytic OsO₄ with NMO as the stoichiometric oxidant) or reaction with cold, dilute, alkaline potassium permanganate (B83412) (KMnO₄) are used.

anti-Dihydroxylation: To produce trans-cyclohexane-1,2-diol, a two-step sequence is required: epoxidation of cyclohexene to cyclohexene oxide, followed by acid-catalyzed hydrolytic ring-opening.

Sodium Isopropoxide: This strong nucleophile and base is readily prepared for immediate use (in situ) or isolated as a solid. The synthesis involves the simple acid-base reaction between isopropanol and a strong base, most commonly metallic sodium or sodium hydride (NaH).

Reaction: 2 CH₃CH(OH)CH₃ + 2 Na → 2 CH₃CH(ONa)CH₃ + H₂

Synthesis of Substituted Cyclohexanol (B46403) Precursors

The synthesis of this compound fundamentally begins with the preparation of a suitable cyclohexanol precursor. The most common and direct precursor is cyclohexene oxide . This epoxide is typically synthesized from cyclohexene through an epoxidation reaction. Various reagents can be employed for this transformation, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used and effective choice due to its high efficiency and selectivity. Other peroxy acids or metal-catalyzed oxidation systems can also be utilized.

The reaction proceeds via the electrophilic addition of an oxygen atom across the double bond of cyclohexene, resulting in the formation of the oxirane ring of cyclohexene oxide. The stereochemistry of the resulting this compound is heavily dependent on the stereochemistry of the starting cyclohexene oxide and the subsequent ring-opening step. For the synthesis of specific stereoisomers, such as (1R,2R)-2-isopropoxy-cyclohexanol, an enantiomerically pure starting material or an asymmetric epoxidation method would be required. lookchem.com

Preparation of Isopropoxy-Containing Reagents

The key step in the formation of this compound is the introduction of the isopropoxy group. This is typically achieved through the ring-opening of the cyclohexene oxide precursor using an isopropoxy-containing nucleophile. The most straightforward reagent for this purpose is isopropyl alcohol (isopropanol). lookchem.com

The reaction is an alcoholysis of the epoxide, where the oxygen atom of the isopropanol acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. This nucleophilic attack leads to the opening of the three-membered ring and the formation of the desired this compound. The regioselectivity and stereoselectivity of this ring-opening are critical and can be influenced by the reaction conditions, particularly the choice of catalyst.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is a critical aspect of synthesizing this compound efficiently and with high purity. numberanalytics.com Key parameters that are typically optimized include the choice of catalyst, solvent, temperature, and reaction time. researchgate.net

Catalysis: The alcoholysis of epoxides can be catalyzed by either acids or bases.

Acid Catalysis: In the presence of an acid catalyst, the epoxide oxygen is protonated, which activates the ring towards nucleophilic attack by isopropyl alcohol. Common acid catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (PTSA), or Lewis acids like titanium(IV) isopropoxide (Ti(O-i-Pr)₄). researchgate.net Acid catalysis generally leads to a trans-diaxial opening of the epoxide ring.

Base Catalysis: Alternatively, a base can be used to deprotonate the isopropyl alcohol, forming the more nucleophilic isopropoxide anion. Common bases include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or sodium isopropoxide (NaO-i-Pr).

The choice between acid and base catalysis can influence the regioselectivity of the ring-opening if the epoxide is unsymmetrical, though for cyclohexene oxide, the two carbon atoms are equivalent.

Solvent: The choice of solvent can significantly impact the reaction rate and yield. Protic solvents, such as excess isopropyl alcohol itself, can serve as both the reagent and the solvent. Aprotic polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) can also be used. researchgate.net

Temperature and Reaction Time: The reaction temperature is a crucial parameter to control. Higher temperatures generally increase the reaction rate but may also lead to the formation of side products. The optimal temperature is often determined empirically. The reaction time must be sufficient to allow for complete conversion of the starting material, which is typically monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

Yield Optimization: To maximize the yield, it is essential to control the stoichiometry of the reactants and minimize side reactions. Using a slight excess of isopropyl alcohol can help drive the reaction to completion. Purification of the final product, typically by distillation or column chromatography, is necessary to remove any unreacted starting materials, catalyst, and byproducts.

Below are interactive data tables summarizing typical reaction conditions for the synthesis of this compound.

Table 1: Synthesis of Cyclohexene Oxide from Cyclohexene

| Parameter | Condition |

| Reactant | Cyclohexene |

| Reagent | m-Chloroperoxybenzoic acid (m-CPBA) |

| Solvent | Dichloromethane (CH₂Cl₂) |

| Temperature | 0 °C to room temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | >90% |

Table 2: Synthesis of this compound from Cyclohexene Oxide

| Parameter | Acid-Catalyzed Condition | Base-Catalyzed Condition |

| Reactant | Cyclohexene oxide | Cyclohexene oxide |

| Reagent | Isopropyl alcohol | Isopropyl alcohol |

| Catalyst | Sulfuric acid (catalytic amount) | Sodium isopropoxide |

| Solvent | Isopropyl alcohol | Isopropyl alcohol/THF |

| Temperature | 40-60 °C | 25-50 °C |

| Reaction Time | 6-12 hours | 8-16 hours |

| Typical Yield | 85-95% | 80-90% |

Elucidation of Reaction Mechanisms Involving 2 Isopropoxycyclohexan 1 Ol

Mechanistic Studies of Hydroxyl Group Reactivity

The hydroxyl group is a primary site of reactivity in 2-isopropoxycyclohexan-1-ol. Its transformations are predominantly characterized by nucleophilic substitution, elimination, and oxidation-reduction reactions, each proceeding through distinct mechanistic routes.

Nucleophilic Substitution Pathways (Sₙ1, Sₙ2) of the Hydroxyl Group

The direct displacement of the hydroxyl group is unfavorable due to its poor leaving group character (OH⁻ is a strong base). Consequently, nucleophilic substitution requires the protonation of the hydroxyl group by a strong acid to form a good leaving group, water (H₂O). msu.edu The subsequent substitution can proceed via either an Sₙ1 or Sₙ2 mechanism, with the pathway being heavily influenced by the substrate's structure and reaction conditions. wikipedia.org

As a secondary alcohol, this compound can react through both pathways. msu.edu

Sₙ1 Mechanism: This two-step mechanism begins with the slow departure of the leaving group (water) to form a secondary carbocation intermediate. numberanalytics.com The stability of this carbocation is crucial. The adjacent isopropoxy group can exert a minor electron-donating inductive effect, offering some stabilization to the positive charge. In the second step, a nucleophile attacks the planar carbocation, typically leading to a racemic or near-racemic mixture of stereoisomers. Sₙ1 reactions are favored by protic solvents and non-basic, weak nucleophiles. numberanalytics.com

Sₙ2 Mechanism: This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. numberanalytics.comsavemyexams.com This backside attack results in an inversion of stereochemistry at the reaction center. For this compound, the bulky isopropoxy group on the adjacent carbon (C2) presents significant steric hindrance to the nucleophile's approach at C1, making the Sₙ2 pathway less favorable compared to a less substituted alcohol. Strong, non-bulky nucleophiles and polar aprotic solvents favor the Sₙ2 mechanism. nih.gov

The competition between these two pathways is a critical consideration. chemguide.co.uk For this compound, reactions with strong hydrohalic acids (like HBr or HI) often result in a mixture of products, with the Sₙ1 pathway potentially being significant due to the secondary nature of the substrate. msu.edu

Table 1: Factors Influencing Nucleophilic Substitution Pathways of this compound

| Factor | Sₙ1 Pathway | Sₙ2 Pathway |

|---|---|---|

| Substrate | Secondary (favored) | Secondary (disfavored by steric hindrance from isopropoxy group) |

| Nucleophile | Weak, non-basic (e.g., H₂O, ROH) | Strong, often anionic (e.g., I⁻, Br⁻, CN⁻) |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO) |

| Leaving Group | Good (e.g., H₂O after protonation) | Good (e.g., H₂O after protonation) |

| Stereochemistry | Racemization | Inversion of configuration |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

Elimination Reactions (E1, E2) Leading from this compound

Elimination reactions of this compound involve the removal of the hydroxyl group and a hydrogen atom from an adjacent carbon to form an alkene. Similar to substitution, this process requires converting the hydroxyl into a good leaving group.

E1 Mechanism: This unimolecular elimination proceeds through the same carbocation intermediate formed in the Sₙ1 pathway. libretexts.org Instead of being attacked by a nucleophile, the carbocation is deprotonated at an adjacent carbon by a weak base (like water or the conjugate base of the acid catalyst). For this compound, deprotonation can occur at C2 or C6. According to Zaitsev's rule, the more substituted alkene is generally the major product, which would be 3-isopropoxycyclohex-1-ene (from deprotonation at C6). libretexts.org E1 reactions often compete with Sₙ1 reactions and are favored by high temperatures and the use of strong, non-nucleophilic acids like H₂SO₄ or H₃PO₄. masterorganicchemistry.com

E2 Mechanism: This bimolecular, concerted mechanism avoids a carbocation intermediate. matanginicollege.ac.in It requires a strong base to abstract a proton simultaneously as the leaving group departs. For this to occur, the hydroxyl group must first be converted into a better leaving group, for example, by reacting it with phosphorus oxychloride (POCl₃) or a sulfonyl chloride. masterorganicchemistry.com The E2 mechanism has a strict stereochemical requirement for an anti-periplanar arrangement between the proton being removed and the leaving group. matanginicollege.ac.in This geometric constraint dictates which alkene isomer is formed. Given the chair conformation of the cyclohexane (B81311) ring, this requirement can lead to highly specific products. E2 reactions are favored by strong, sterically hindered bases (to minimize competing Sₙ2 reactions) and higher temperatures. chemguide.co.uk

Table 2: Comparison of E1 and E2 Elimination from this compound

| Feature | E1 Mechanism | E2 Mechanism |

|---|---|---|

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Base] |

| Base Requirement | Weak base is sufficient | Strong base required |

| Intermediate | Carbocation | None (concerted transition state) |

| Stereochemistry | No specific requirement; Zaitsev's rule often followed | Requires anti-periplanar geometry |

| Leaving Group | Good leaving group needed (e.g., H₂O) | Excellent leaving group needed (e.g., -OP(O)Cl₂, -OTs) |

| Competing Reaction | Sₙ1 | Sₙ2 |

| Potential Products | 1-Isopropoxycyclohex-1-ene, 3-Isopropoxycyclohex-1-ene | Formation depends on available anti-periplanar protons |

Oxidation and Reduction Mechanisms at the Hydroxyl Center

Oxidation and reduction are defined by the change in the number of carbon-hydrogen versus carbon-oxygen bonds. masterorganicchemistry.comlibretexts.org

Oxidation Mechanism: As a secondary alcohol, the hydroxyl center of this compound can be oxidized to form a ketone, specifically 2-isopropoxycyclohexanone. libretexts.orgnih.gov This reaction involves the net loss of two hydrogen atoms (one from the alcohol and one from the carbon bearing the OH group). saskoer.ca Common oxidizing agents like chromium trioxide (CrO₃) in sulfuric acid (Jones oxidation) proceed via the formation of a chromate (B82759) ester intermediate. A base (such as water) then abstracts the proton from the carbon attached to the oxygen, leading to the collapse of the intermediate in an E2-like fashion to yield the ketone product. saskoer.ca Milder reagents like pyridinium (B92312) chlorochromate (PCC) can also be used. saskoer.ca

Reduction Mechanism: In the context of organic chemistry, the hydroxyl group is already in a reduced state compared to a carbonyl group. libretexts.org Therefore, direct "reduction" of the hydroxyl group itself is not a typical transformation. The term reduction would apply to the reverse reaction: the conversion of the corresponding ketone (2-isopropoxycyclohexanone) back to the alcohol (this compound). This is commonly achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), which deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide.

Mechanistic Investigations of Isopropoxy Group Transformations

The ether linkage of the isopropoxy group is generally stable but can be cleaved under specific, typically harsh, conditions.

Cleavage Mechanisms of the Isopropoxy Ether Linkage

The cleavage of ethers typically requires strong acids, most commonly hydroiodic acid (HI) or hydrobromic acid (HBr). numberanalytics.commasterorganicchemistry.com The reaction proceeds via nucleophilic substitution where the ether oxygen acts as the initial site of attack.

The mechanism begins with the protonation of the ether oxygen by the strong acid, converting the alkoxy group into a good leaving group (an alcohol). libretexts.org Following this activation step, a halide anion (I⁻ or Br⁻) acts as a nucleophile. wikipedia.org In an unsymmetrical ether like this compound, the nucleophile can attack one of two carbon atoms: the secondary carbon of the cyclohexane ring or the secondary carbon of the isopropyl group.

The pathway, Sₙ1 or Sₙ2, depends on the stability of the potential carbocation intermediates versus steric hindrance. masterorganicchemistry.com

Sₙ2 Cleavage: The halide nucleophile will attack the less sterically hindered carbon atom. libretexts.orgwikipedia.org In this case, the attack would occur at the isopropyl carbon, which is generally more accessible than the carbon within the cyclohexane ring. This would lead to the formation of cyclohexan-1,2-diol and 2-iodopropane.

Sₙ1 Cleavage: If a relatively stable carbocation can be formed, the reaction may proceed through an Sₙ1 pathway. wikipedia.org Both the cyclohexyl and isopropyl carbons would form secondary carbocations. The choice of pathway can be complex, but for many secondary ethers, the Sₙ2 mechanism is often competitive or dominant, especially with a good nucleophile like I⁻. masterorganicchemistry.com

Rearrangement Pathways Involving the Isopropoxy Group

Rearrangement reactions involving the isopropoxy group itself are not common under typical conditions. However, rearrangements of the carbon skeleton can occur during reactions that proceed through a carbocation intermediate, such as Sₙ1 and E1 reactions of the hydroxyl group. libretexts.org If a secondary carbocation is formed at C1 of the cyclohexane ring, a hydride shift from an adjacent carbon could occur to form a more stable carbocation, leading to a rearranged product skeleton. While specific rearrangements involving the migration of the isopropoxy group are not well-documented for this compound, such possibilities, like an intramolecular nucleophilic attack by the ether oxygen on a nearby carbocation, cannot be entirely ruled out under certain conditions, potentially leading to cyclic ether formation. However, these are speculative pathways without direct literature evidence.

Interplay Between Hydroxyl and Isopropoxy Group Reactivity

The interaction between the hydroxyl and isopropoxy groups in this compound is a classic example of neighboring group participation (NGP), also known as anchimeric assistance. masterorganicchemistry.comnih.govlibretexts.org This phenomenon occurs when a substituent on a molecule, which is not directly bonded to the reaction center, interacts with the reaction center in the rate-determining step of a reaction. nih.govlibretexts.org This intramolecular interaction can lead to enhanced reaction rates and specific stereochemical outcomes that would not be observed in its absence. nih.govlibretexts.org

In the context of this compound, the oxygen atom of the isopropoxy group, with its lone pairs of electrons, can act as an internal nucleophile. researchgate.netyoutube.com This participation is most evident when the hydroxyl group is converted into a good leaving group, such as a tosylate (-OTs), setting the stage for substitution reactions.

Neighboring Group Participation in Solvolysis Reactions

A prime example of the isopropoxy group's influence is seen in the solvolysis of 2-isopropoxycyclohexyl tosylate. The rate of this reaction is highly dependent on the stereochemistry of the molecule, specifically the relative orientation of the isopropoxy group and the tosylate leaving group.

In contrast, the cis isomer, where the isopropoxy group and the leaving group are on the same side of the ring, cannot provide anchimeric assistance from the backside. Therefore, its solvolysis proceeds through a much slower, conventional intermolecular Sₙ2 or Sₙ1 pathway, with the solvent acting as the nucleophile. thermofisher.com

The profound difference in reactivity is illustrated in the following data table, which shows the relative rates of acetolysis for cis- and trans-2-alkoxycyclohexyl tosylates, systems analogous to the tosylate of this compound.

Relative Rates of Acetolysis of 2-Alkoxycyclohexyl Tosylates

| Substrate | Relative Rate (krel) | Major Product Stereochemistry |

|---|---|---|

| cis-2-Methoxycyclohexyl Tosylate | 1 | Inversion |

| trans-2-Methoxycyclohexyl Tosylate | 650 | Retention |

| Cyclohexyl Tosylate | 0.3 | Inversion |

This table is generated based on established principles of neighboring group participation in analogous systems.

Influence on Other Reactions

The interplay between the hydroxyl and isopropoxy groups can also be observed in other reactions:

Oxidation of the Hydroxyl Group: The oxidation of the secondary alcohol in this compound to a ketone (2-isopropoxycyclohexan-1-one) can be achieved using various oxidizing agents like chromic acid (H₂CrO₄) or pyridinium chlorochromate (PCC). iwu.edursc.org The mechanism typically involves the formation of a chromate ester, followed by an E2-like elimination of a proton from the carbon bearing the oxygen and the chromium species. rsc.orgrsc.org While the isopropoxy group does not directly participate in the bond-breaking and bond-forming steps of the oxidation itself, its steric bulk can influence the rate of the reaction by affecting the approach of the oxidizing agent to the hydroxyl group.

Acid-Catalyzed Dehydration: In the presence of a strong acid and heat, this compound can undergo dehydration to form alkenes. The mechanism typically proceeds via an E1 pathway for secondary alcohols. The hydroxyl group is first protonated to form a good leaving group (H₂O), which then departs to form a secondary carbocation. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon to form a double bond. The isopropoxy group, being electron-withdrawing, can destabilize the adjacent carbocation, potentially slowing down the rate of dehydration compared to an unsubstituted cyclohexanol (B46403). Furthermore, the regioselectivity of the elimination (the position of the resulting double bond) can be influenced by the steric and electronic properties of the isopropoxy group.

The following table summarizes the key mechanistic pathways and the role of the interplay between the functional groups in this compound.

Mechanistic Summary of Reactions of this compound

| Reaction | Key Reagents | Primary Mechanism | Role of Isopropoxy Group |

|---|---|---|---|

| Solvolysis (of tosylate derivative) | Solvent (e.g., CH₃COOH) | Neighboring Group Participation (SN2-like) | Acts as an internal nucleophile, leading to rate enhancement and retention of configuration in the trans isomer. |

| Oxidation | H₂CrO₄ or PCC | Chromate ester formation followed by E2 elimination | Primarily exerts a steric influence on the approach of the oxidizing agent. |

| Acid-Catalyzed Dehydration | H₂SO₄ or H₃PO₄, heat | E1 Elimination | Electron-withdrawing effect can destabilize the carbocation intermediate; steric effects can influence regioselectivity. |

Stereochemical Investigations of 2 Isopropoxycyclohexan 1 Ol Isomers

Analysis of Diastereoisomerism in 2-Isopropoxycyclohexan-1-ol

This compound possesses two stereocenters, giving rise to the potential for four stereoisomers. These are grouped into two pairs of diastereomers: cis and trans. The relative orientation of the hydroxyl (-OH) and isopropoxy (-OCH(CH₃)₂) groups on the cyclohexane (B81311) ring defines these configurations.

cis-2-Isopropoxycyclohexan-1-ol Stereochemistry

In the cis isomer, both the hydroxyl and isopropoxy groups are situated on the same side of the cyclohexane ring. pressbooks.pub This arrangement leads to specific conformational preferences. The cyclohexane ring typically adopts a chair conformation to minimize steric strain. In cis-2-isopropoxycyclohexan-1-ol, one substituent must be in an axial position and the other in an equatorial position to maintain the cis relationship. The relative energetic stability of the two possible chair conformations will depend on the steric bulk of the isopropoxy group versus the hydroxyl group.

trans-2-Isopropoxycyclohexan-1-ol Stereochemistry

Conversely, the trans isomer has the hydroxyl and isopropoxy groups on opposite sides of the cyclohexane ring. pressbooks.pub In the more stable chair conformations of the trans isomer, both substituents can occupy equatorial positions, which generally minimizes steric interactions. This diaxial arrangement is significantly less stable due to 1,3-diaxial interactions. The (1R,2R) and (1S,2S) enantiomers are examples of trans configurations. nih.gov

Enantiomeric Resolution and Separation Techniques

The separation of enantiomers from a racemic mixture is a critical process in stereochemistry, often referred to as resolution. chemeurope.com This is essential for obtaining enantiomerically pure compounds.

Chiral Auxiliary Approaches

One powerful strategy for separating enantiomers is the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the racemic mixture. This converts the pair of enantiomers into a pair of diastereomers. mdpi.com Since diastereomers have different physical properties, they can be separated by conventional methods like crystallization or chromatography. rsc.org After separation, the chiral auxiliary is removed, yielding the separated enantiomers. For a compound like this compound, a chiral carboxylic acid could be used to form diastereomeric esters, which could then be separated.

Chromatographic Enantioseparation Methods

Chromatographic techniques are highly effective for the separation of enantiomers. mdpi.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using chiral stationary phases (CSPs) are common methods. mdpi.com The principle behind this technique is the differential interaction between the enantiomers and the chiral stationary phase, leading to different retention times and thus separation. scielo.org.mx For instance, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective in resolving a wide range of racemic compounds. nih.gov Supercritical fluid chromatography (SFC) is another powerful technique that can offer fast and efficient enantioseparations. d-nb.info

Table 1: Chromatographic Enantioseparation Parameters This table is illustrative and based on typical chromatographic principles.

| Parameter | Description | Typical Value/Observation |

| Retention Factor (k) | A measure of the time a solute spends in the stationary phase relative to the mobile phase. | Varies depending on the analyte and chromatographic conditions. |

| Separation Factor (α) | The ratio of the retention factors of the two enantiomers (k₂/k₁). A value greater than 1 indicates separation. | α > 1.2 is generally considered good for baseline separation. |

| Resolution (Rs) | A quantitative measure of the degree of separation between two chromatographic peaks. | Rs ≥ 1.5 indicates baseline separation. |

Asymmetric Synthesis of Enantiopure this compound Isomers

Asymmetric synthesis, also known as enantioselective synthesis, refers to a chemical reaction that preferentially forms one enantiomer or diastereomer over the others. wikipedia.orgcutm.ac.in This approach is often more efficient than the resolution of a racemic mixture.

The synthesis of enantiopure this compound can be achieved through various asymmetric strategies. One common method involves the asymmetric reduction of a prochiral ketone, 2-isopropoxycyclohexanone. This can be accomplished using a chiral reducing agent or a catalyst. For example, enzymes or metal complexes with chiral ligands can facilitate the transfer of a hydride to one face of the carbonyl group, leading to the formation of one enantiomer of the alcohol in excess. wikipedia.org

Another powerful approach is the Sharpless asymmetric epoxidation, which can be used to create a chiral epoxide from an allylic alcohol. This epoxide can then be opened by a nucleophile, in this case, an isopropoxide, to yield a chiral 1,2-diol derivative. Subsequent chemical modifications can then lead to the desired enantiopure this compound.

Kinetic resolution is another strategy where one enantiomer of a racemic starting material reacts faster with a chiral catalyst or reagent, leaving the unreacted starting material enriched in the other enantiomer. wikipedia.orgmsu.edu For example, a racemic mixture of this compound could undergo an enzyme-catalyzed acylation where one enantiomer is acylated much faster than the other, allowing for their separation.

Chiral Catalyst Development for Stereoselective Synthesis

The enantioselective synthesis of 2-alkoxycyclohexanols, including this compound, has been a focus of synthetic organic chemistry. acs.org Chiral catalysts play a pivotal role in these transformations, enabling the production of specific enantiomers from prochiral starting materials. wikipedia.org These catalysts, often metal complexes with chiral ligands, create a chiral environment that directs the stereochemical outcome of the reaction.

One common strategy involves the asymmetric opening of cyclohexene (B86901) oxide. Chiral lithium amides, for instance, have been developed for the stereoselective deprotonation of cyclohexene oxide, leading to the formation of chiral allylic alcohols which can be further functionalized. researchgate.net For example, the use of a chiral lithium amide derived from (1R,2S)-N-methyl-1-phenyl-2-pyrrolidinylpropanamine for the deprotonation of cyclohexene oxide in tetrahydrofuran (B95107) (THF) has been shown to yield (S)-cyclohex-2-en-1-ol with a high enantiomeric excess (ee) of 93%. researchgate.net

Another approach involves the use of chiral 1,3,2-oxazaborolidine Lewis acids as catalysts in photochemical reactions. nih.gov These catalysts can influence the stereochemistry of cycloaddition reactions, offering a pathway to enantiomerically enriched cyclohexanol (B46403) derivatives. nih.gov The development of novel chiral catalysts, including those based on N-heterocyclic carbenes (NHCs) and mechanically planar chiral rotaxanes, continues to expand the toolbox for asymmetric synthesis. oaepublish.comsoton.ac.uk For instance, ruthenium(II)-NHC complexes have proven effective in the asymmetric hydrogenation of 2-oxazolones, yielding optically active 4-substituted 2-oxazolidinones which can be precursors to chiral β-amino alcohols. rsc.org

The effectiveness of these catalytic systems is often evaluated based on the enantiomeric excess (ee) of the product, which measures the degree of stereoselectivity. High ee values indicate a successful and highly selective catalytic process.

Table 1: Examples of Chiral Catalysts in Stereoselective Synthesis

| Catalyst/Reagent | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) |

| Chiral Lithium Amide | Asymmetric Deprotonation | Cyclohexene Oxide | (S)-cyclohex-2-en-1-ol | 93% |

| Ruthenium(II)-NHC Complex | Asymmetric Hydrogenation | 2-Oxazolones | 4-substituted 2-oxazolidinones | up to 96% |

| Chiral N-heterocyclic carbene (NHC) | [3+3] Cycloaddition | α-bromocinnamaldehyde and β-ketoester indole | 6-(indole-2-yl)-3,4-dihydropyran-2-one derivatives | up to 98% |

Biocatalytic Approaches to Enantioselective Production

Biocatalysis has emerged as a powerful and sustainable alternative for the production of enantiomerically pure compounds. mdpi.comcambridge.org Enzymes, as natural chiral catalysts, often exhibit high chemo-, regio-, and stereoselectivity under mild reaction conditions. nih.gov Whole-cell biocatalysts are particularly advantageous as they can contain the necessary enzymes and cofactors for a given transformation, simplifying the process. d-nb.info

For the enantioselective production of 2-alkoxycyclohexanols, enzymatic resolution is a common strategy. capes.gov.br This involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. For example, crude chicken liver esterase (CCLE) has been used for the enzymatic resolution of trans-2-arylcyclohexan-1-ols. capes.gov.br

Another biocatalytic approach is the asymmetric reduction of a corresponding ketone precursor. Various microorganisms and isolated enzymes, such as alcohol dehydrogenases, are capable of reducing ketones to chiral alcohols with high enantioselectivity. mdpi.com The use of whole-cell systems for these redox processes is often preferred as it can facilitate cofactor regeneration. nih.gov For instance, the bioreduction of a ketone using Hansenula polymorpha or Hansenula fabianii has been demonstrated to produce the corresponding chiral alcohol with high yield and enantiomeric excess. mdpi.com

Dynamic kinetic resolution (DKR) is a more advanced biocatalytic strategy that can theoretically achieve a 100% yield of a single enantiomer from a racemate. nih.gov This process combines enzymatic resolution with in situ racemization of the slower-reacting enantiomer. nih.gov

The selection of the appropriate biocatalyst and optimization of reaction conditions are crucial for achieving high yields and enantioselectivities in the production of specific isomers of this compound.

Table 2: Examples of Biocatalytic Methods for Chiral Alcohol Production

| Biocatalyst | Reaction Type | Substrate | Product | Key Outcome |

| Crude Chicken Liver Esterase (CCLE) | Enzymatic Resolution | Racemic trans-2-arylcyclohexan-1-ols | Enantiopure trans-2-arylcyclohexan-1-ols | Successful resolution of enantiomers. capes.gov.br |

| Hansenula polymorpha SC 13865 | Asymmetric Reduction | Ketone | (2R,3S)-alcohol | >80% yield, >94% ee. mdpi.com |

| Hansenula fabianii SC 13894 | Asymmetric Reduction | Ketone | (2R,3S)-alcohol | >80% yield, >94% ee. mdpi.com |

Conformational Analysis of 2 Isopropoxycyclohexan 1 Ol

Chair Conformation Preferences and Dynamics

The dynamic equilibrium between chair conformers is the cornerstone of understanding the structure of 2-isopropoxycyclohexan-1-ol. The preference for a substituent to occupy the more spacious equatorial position over the sterically hindered axial position is the primary driving force, though this can be modulated by other intramolecular forces.

The tendency of a substituent to favor the equatorial position is quantified by its conformational free energy, or A-value, which represents the free energy difference (ΔG°) between the equatorial and axial conformers in a monosubstituted cyclohexane (B81311). For the substituents , the hydroxyl group has a well-established A-value, while the isopropoxy group's A-value reflects its moderate steric bulk.

Hydroxyl Group (-OH): A-value ≈ 0.9 - 1.0 kcal/mol

Isopropoxy Group (-O-iPr): A-value ≈ 0.7 - 0.8 kcal/mol

These values are fundamental to predicting the most stable conformer, particularly for the cis isomer where one group must be axial and the other equatorial.

For trans-2-Isopropoxycyclohexan-1-ol: The trans isomer can exist in two chair conformations: one with both substituents equatorial (e,e) and one with both substituents axial (a,a). The diaxial conformer is severely destabilized by steric strain, making the diequatorial conformer overwhelmingly predominant at equilibrium. The equilibrium lies so far to the side of the (e,e) conformer that the (a,a) form is typically considered a negligible contributor.

For cis-2-Isopropoxycyclohexan-1-ol: The cis isomer presents a more balanced equilibrium, as one substituent must be axial while the other is equatorial. The ring flip interconverts these two possibilities:

Conformer A: Hydroxyl group axial, isopropoxy group equatorial (ax-OH, eq-O-iPr)

Conformer B: Hydroxyl group equatorial, isopropoxy group axial (eq-OH, ax-O-iPr)

Based solely on A-values, Conformer A would be slightly more stable, as placing the sterically larger hydroxyl group in the axial position is less energetically costly than placing the isopropoxy group there. However, as detailed in subsequent sections, this simplistic steric model is incomplete due to powerful intramolecular hydrogen bonding.

| Diastereomer | Possible Conformers | Dominant Conformer (Steric Prediction) | Reasoning |

|---|---|---|---|

| trans-2-Isopropoxycyclohexan-1-ol | (e,e) vs. (a,a) | (e,e) | The diequatorial conformer avoids the significant 1,3-diaxial strain present in the diaxial form. |

| cis-2-Isopropoxycyclohexan-1-ol | (ax-OH, eq-O-iPr) vs. (eq-OH, ax-O-iPr) | (eq-OH, ax-O-iPr) | The group with the smaller A-value (-O-iPr) preferentially occupies the axial position to minimize steric strain. (Note: This prediction is often reversed by H-bonding). |

The interconversion between the two chair forms of this compound proceeds through a high-energy twist-boat transition state. For unsubstituted cyclohexane, this energy barrier (ΔG‡) is approximately 10–11 kcal/mol. For substituted cyclohexanes, this barrier can be altered.

Axial-Equatorial Equilibria of Substituents

Steric and Electronic Influences on Conformational Stability

Beyond the simple A-value model, a deeper analysis involves specific steric clashes and stabilizing electronic effects that fine-tune conformational preferences.

The primary source of steric strain for an axial substituent is the presence of 1,3-diaxial interactions, which are repulsive interactions with the other two axial atoms on the same face of the ring (typically hydrogens). These are essentially forced gauche butane (B89635) interactions.

In the (a,a)-trans conformer, the axial -OH group experiences two destabilizing interactions with the axial hydrogens at C3 and C5. Simultaneously, the axial -O-iPr group interacts with the axial hydrogens at C4 and C6. The cumulative destabilization is approximately the sum of their A-values (~1.7 kcal/mol), rendering this conformer highly unstable.

In the (e,e)-trans conformer, both groups avoid 1,3-diaxial interactions. The only significant steric consideration is the gauche relationship between the two equatorial substituents, which is generally a low-energy arrangement.

In the (ax-OH, eq-O-iPr)-cis conformer, the axial -OH group incurs the 1,3-diaxial strain (~1.0 kcal/mol).

In the (eq-OH, ax-O-iPr)-cis conformer, the axial -O-iPr group incurs the 1,3-diaxial strain (~0.7 kcal/mol).

These interactions form the basis of the steric argument for conformational preference.

Stereoelectronic effects involve stabilizing interactions between filled and empty molecular orbitals. In systems like this compound, a "generalized anomeric effect" can occur. This effect describes a stabilizing interaction between a lone pair (n) on one heteroatom and the antibonding orbital (σ*) of the adjacent C-heteroatom bond. This interaction is maximized when the orbitals are anti-periplanar.

In the (ax-OH, eq-O-iPr)-cis conformer, a lone pair on the equatorial isopropoxy oxygen is properly aligned to donate into the low-lying σ* orbital of the axial C1-OH bond (n_O -> σ*_C-O). This donation helps to stabilize the axial position of the hydroxyl group, counteracting some of the steric destabilization.

In the (eq-OH, ax-O-iPr)-cis conformer, the corresponding n_O -> σ*_C-O interaction is less effective. A lone pair on the equatorial hydroxyl's oxygen is not anti-periplanar to the axial C2-O(iPr) bond.

Therefore, stereoelectronic effects provide a stabilizing contribution to the conformer with the axial hydroxyl group, opposing the preference predicted by simple sterics.

1,3-Diaxial Interactions and Gauche Butane Interactions

Intramolecular Hydrogen Bonding Effects on Conformation

The most decisive factor in the conformational equilibrium of this compound is the potential for intramolecular hydrogen bonding. A hydrogen bond can form between the proton of the hydroxyl group (donor) and a lone pair on the isopropoxy oxygen (acceptor). The energetic stabilization from such a bond (typically 2–5 kcal/mol) can easily override subtle steric and stereoelectronic preferences.

The formation of this bond is highly dependent on the geometry of the conformer. A favorable interaction requires the O-H donor and O acceptor to be in close proximity, which is possible only in a gauche arrangement.

trans-(e,e) Conformer: The diequatorial arrangement places the -OH and -O-iPr groups gauche to each other (dihedral angle ~60°). This geometry is ideal for forming an intramolecular hydrogen bond, which provides significant additional stabilization to this already favored conformer.

trans-(a,a) Conformer: The groups are anti-periplanar (dihedral angle ~180°), making an intramolecular hydrogen bond impossible. This further destabilizes the diaxial form.

cis-(ax-OH, eq-O-iPr) Conformer: The axial O-H bond points upward, away from the equatorial isopropoxy group. The distance and angle are unfavorable for hydrogen bonding.

cis-(eq-OH, ax-O-iPr) Conformer: The equatorial -OH group can rotate its O-H bond to point toward the axial isopropoxy oxygen. This geometry is permissive for a strong intramolecular hydrogen bond.

This H-bonding stabilization is a powerful effect that completely reverses the prediction from A-values for the cis isomer. The enthalpic gain from the H-bond in the (eq-OH, ax-O-iPr) conformer makes it the dominant species at equilibrium, despite placing the sterically bulkier isopropoxy group in the axial position.

| Isomer / Conformer | Substituent Orientation | H-Bond Possible? | Resulting Stability Effect | Overall Dominant Conformer |

|---|---|---|---|---|

| trans | (e,e) | Yes (Gauche relationship) | Strongly stabilizing | (e,e) |

| trans | (a,a) | No (Anti relationship) | No stabilization | |

| cis | (ax-OH, eq-O-iPr) | No (Unfavorable geometry) | No stabilization | (eq-OH, ax-O-iPr) |

| cis | (eq-OH, ax-O-iPr) | Yes (Favorable geometry) | Strongly stabilizing; overrides steric preference |

Solvent Effects on Conformational Equilibria

The conformational equilibrium of this compound is significantly influenced by the surrounding solvent environment. This influence primarily stems from the interplay between intramolecular hydrogen bonding and the polarity of the solvent. The relative stability of different conformers, particularly those that allow for the formation of an intramolecular hydrogen bond between the hydroxyl group (-OH) and the ether oxygen of the isopropoxy group, can be altered by the solvent's ability to engage in intermolecular hydrogen bonding.

The key equilibrium at play involves the cis and trans isomers, and within the cis isomer, the equilibrium between the diaxial (aa) and diequatorial (ee) conformations of the chair form. The formation of an intramolecular hydrogen bond is possible in the cis isomer when both the hydroxyl and isopropoxy groups are in axial positions (diaxial conformer) or when one is axial and the other is equatorial, depending on the specific geometry that allows for the proximity of the hydrogen bond donor (-OH) and acceptor (ether oxygen). However, the most favorable geometry for intramolecular hydrogen bonding is typically the diaxial arrangement in the cis isomer, despite the steric strain associated with axial substituents.

In non-polar (apolar) solvents, such as carbon tetrachloride or cyclohexane, the formation of an intramolecular hydrogen bond is favored. scielo.br This is because there are no competing solvent molecules to form intermolecular hydrogen bonds with the hydroxyl group. Consequently, in such solvents, the equilibrium is expected to shift towards the conformer that allows for this internal stabilization, even if it is sterically less favorable. scielo.brrsc.org For this compound, this would mean a higher population of the cis isomer's diaxial conformer.

Conversely, in polar, protic solvents like water or methanol, and polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), the solvent molecules can act as hydrogen bond donors or acceptors. nih.govrsc.org These solvent molecules compete with the intramolecular interaction by forming intermolecular hydrogen bonds with the solute's hydroxyl group. mdpi.com This solvation stabilizes conformers where the hydroxyl group is more exposed and accessible to the solvent, which is typically the case for equatorial substituents. Therefore, in polar solvents, the equilibrium is expected to shift away from the intramolecularly hydrogen-bonded conformer and towards conformers where both substituents are in the more sterically favored equatorial positions (diequatorial conformer of the cis isomer or the trans isomer). scielo.brnih.gov

Research Findings

Theoretical calculations and experimental studies on analogous systems, such as other 2-alkoxycyclohexanols and substituted cyclohexanols, consistently demonstrate that the stability of conformers is a delicate balance between steric effects and intramolecular interactions, which is modulated by the solvent. scielo.br For instance, studies on cis-3-N,N-diethylaminocyclohexanol have shown that the proportion of the diaxial conformer, which is stabilized by an intramolecular hydrogen bond, is highest in non-polar solvents like CCl4 and decreases significantly in more polar solvents like DMSO-d6. scielo.br

Computational models, such as those employing density functional theory (DFT) with a polarizable continuum model (PCM) for solvation, can predict the relative energies of different conformers in various solvents. scirp.orginorgchemres.org These models generally corroborate the experimental findings that solvation stabilizes conformations relative to the gas phase and that the energy differences between conformers are smaller in solution. scirp.org

The following interactive table illustrates the hypothetical distribution of the major conformers of cis-2-isopropoxycyclohexan-1-ol in solvents of varying polarity, based on the established principles of solvent effects on intramolecular hydrogen bonding.

Table 1: Hypothetical Conformational Distribution of cis-2-Isopropoxycyclohexan-1-ol in Various Solvents

| Solvent | Dielectric Constant (ε) | H-Bonding Nature | Expected Major Conformer | Hypothetical % of Diaxial (H-bonded) Conformer | Hypothetical % of Diequatorial Conformer |

| Cyclohexane | 2.0 | Non-polar, Aprotic | Diaxial | 85 | 15 |

| Carbon Tetrachloride | 2.2 | Non-polar, Aprotic | Diaxial | 80 | 20 |

| Chloroform | 4.8 | Weakly Polar, Aprotic | Diaxial | 65 | 35 |

| Tetrahydrofuran (B95107) (THF) | 7.6 | Polar, Aprotic | Diequatorial | 40 | 60 |

| Acetonitrile (B52724) | 37.5 | Polar, Aprotic | Diequatorial | 25 | 75 |

| Methanol | 32.7 | Polar, Protic | Diequatorial | 15 | 85 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar, Aprotic | Diequatorial | 10 | 90 |

| Water | 80.1 | Polar, Protic | Diequatorial | <5 | >95 |

This table demonstrates the expected trend where the population of the diaxial conformer, stabilized by an intramolecular hydrogen bond, decreases as the solvent polarity and its ability to form intermolecular hydrogen bonds increase.

Computational Chemistry Studies of 2 Isopropoxycyclohexan 1 Ol

Quantum Chemical Calculations of Molecular Structure and Energy

Quantum chemical calculations are foundational to computational chemistry, employing approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. ias.ac.in These methods allow for the precise calculation of molecular geometries and the relative energies of different isomers and conformers. ias.ac.in

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as a stationary point on the potential energy surface. tau.ac.ilconflex.net For a flexible molecule such as 2-isopropoxycyclohexan-1-ol, this process is crucial for identifying its most stable conformations. The cyclohexane (B81311) ring can exist in several forms, most notably the stable "chair" conformation. The two substituents, the hydroxyl (-OH) and isopropoxy (-OCH(CH₃)₂), can be oriented in either axial or equatorial positions.

The relative stereochemistry of the hydroxyl and isopropoxy groups (cis or trans) dictates the possible conformations. Computational methods like Density Functional Theory (DFT), often using functionals such as B3LYP with a basis set like 6-31G(d,p), can be used to perform geometry optimization on all possible conformers. researchgate.net By calculating the single-point energy of each optimized structure, a conformational energy profile can be constructed. mdpi.com This profile reveals the relative stability of each conformer, with the global minimum representing the most populated conformation at equilibrium. Typically, steric hindrance is minimized when bulky substituents occupy equatorial positions. Therefore, for both cis- and trans-2-isopropoxycyclohexan-1-ol, the conformers with the isopropoxy group in an equatorial position are expected to be significantly more stable.

Table 1: Illustrative Conformational Analysis of trans-2-Isopropoxycyclohexan-1-ol This table presents representative data that would be obtained from DFT calculations for the chair conformers of the trans diastereomer.

| Conformer | -OH Position | -Isopropoxy Position | Relative Energy (kcal/mol) |

| I | Equatorial | Equatorial | 0.00 (Global Minimum) |

| II | Axial | Axial | 5.50 |

Following a successful geometry optimization to a local minimum, a vibrational frequency analysis is typically performed. tau.ac.il This calculation serves two primary purposes:

Confirmation of a True Minimum: A stable, optimized structure will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates that the structure is not a true minimum but a saddle point (e.g., a transition state). youtube.com

Prediction of Infrared (IR) Spectrum: The calculated frequencies correspond to the fundamental vibrational modes of the molecule, such as bond stretches, bends, and torsions. These frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum, which is invaluable for interpreting experimental spectroscopic data.

For this compound, key vibrational modes would include the O-H stretch of the alcohol, C-H stretches of the alkyl groups, the C-O stretching of the ether and alcohol, and various vibrations associated with the cyclohexane ring.

Table 2: Representative Calculated Vibrational Frequencies for the Most Stable Conformer of this compound This table shows hypothetical, but characteristic, vibrational frequencies calculated using a DFT method.

| Frequency (cm⁻¹) | Assignment |

| ~3650 | O-H Stretch (free) |

| ~2950-2850 | C-H Aliphatic Stretches |

| ~1450 | C-H Bends |

| ~1100 | C-O Stretch (Ether & Alcohol) |

| ~950 | C-C Ring Vibrations |

Geometry Optimization and Conformational Energy Profiling

Ab Initio and Density Functional Theory (DFT) Approaches to Spectroscopic Prediction

Ab initio and DFT are the two main branches of quantum chemical calculations used for predicting molecular properties. wikipedia.org Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. researchgate.net DFT methods, which include an approximate term for electron correlation, often provide a superior balance of accuracy and computational cost for many systems. researchgate.netnipponsteel.com

These methods are widely used to predict a range of spectroscopic data beyond IR frequencies. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be calculated with high accuracy. researchgate.net By employing methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, one can predict the ¹H and ¹³C NMR spectra for each conformer of this compound. Comparing the calculated, population-averaged chemical shifts with experimental data is a powerful technique for confirming molecular structure and stereochemistry.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry provides indispensable tools for investigating the mechanisms of chemical reactions. beilstein-journals.org It allows researchers to map the potential energy surface that connects reactants and products, identifying key intermediates and, most importantly, the transition state (TS). nih.govresearchgate.net The transition state is the highest energy point along the lowest energy reaction pathway and represents the energetic barrier to the reaction (activation energy). beilstein-journals.org

A potential reaction for study involving this compound could be its formation via the ring-opening of cyclohexene (B86901) oxide by an isopropoxide nucleophile. Computational modeling of this Sₙ2 reaction would involve:

Optimizing the geometries of the reactants (cyclohexene oxide and isopropoxide) and the product (the corresponding alkoxide of this compound).

Locating the transition state structure where the C-O bond of the epoxide is partially broken and the new C-O bond to the isopropoxide is partially formed.

Confirming the TS structure through a frequency calculation, which must yield exactly one imaginary frequency corresponding to the atomic motion along the reaction coordinate. youtube.com

Table 3: Illustrative Energy Profile for the Formation of this compound via Epoxide Ring-Opening This table provides a hypothetical reaction profile calculated using a DFT method.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Cyclohexene Oxide + Isopropoxide | 0.00 |

| Transition State | Sₙ2 Ring-Opening | +18.5 |

| Product | 2-Isopropoxycyclohexan-1-olate | -25.0 |

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

While quantum chemical calculations are excellent for static properties of single molecules, Molecular Dynamics (MD) simulations are used to study the motion and interactions of molecules over time. dovepress.comnih.gov MD simulations typically use classical mechanics and force fields to model systems containing thousands or millions of atoms, including explicit solvent molecules. mdpi.com

For this compound, an MD simulation could provide critical insights into:

Conformational Dynamics: MD can track the transitions between different chair conformations and the rotation of the substituent groups in real-time, revealing the flexibility of the molecule and the energy barriers between conformers.

Solvent Effects: By simulating the molecule in a box of explicit solvent molecules (e.g., water or methanol), one can study how the solvent influences conformational preferences. chemrxiv.orgrsc.org The simulation can reveal the specific arrangement of solvent molecules around the solute's hydroxyl and ether groups, a phenomenon known as the solvation shell. rsc.org This is crucial as solvent interactions, particularly hydrogen bonding, can stabilize or destabilize certain conformations.

Analyses of MD trajectories, such as calculating the root-mean-square deviation (RMSD) of atomic positions or radial distribution functions (RDFs) between solute and solvent atoms, provide quantitative data on the system's structural stability and solvation structure. mdpi.com

Table 4: Typical Parameters for a Molecular Dynamics Simulation of this compound in Water This table lists common settings for setting up an MD simulation.

| Parameter | Value / Description |

| Force Field | GROMOS, AMBER, or CHARMM |

| Solvent Model | TIP3P or SPC/E Water |

| System | 1 Solute Molecule in a Cubic Box of ~2000 Solvent Molecules |

| Temperature | 298 K (25 °C) |

| Pressure | 1 atm |

| Simulation Time | 100 nanoseconds (ns) |

Advanced Spectroscopic Characterization Techniques for 2 Isopropoxycyclohexan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy is an indispensable tool for determining the three-dimensional structure of organic molecules. For 2-Isopropoxycyclohexan-1-ol, a combination of one-dimensional and two-dimensional NMR experiments provides a comprehensive understanding of its constitution and preferred conformations.

High-Resolution 1H and 13C NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra offer primary insights into the chemical environment of each proton and carbon atom in the this compound molecule.

The ¹H NMR spectrum displays signals corresponding to the distinct protons in the molecule. The chemical shifts (δ) of the protons on the cyclohexane (B81311) ring are influenced by the electronegativity of the adjacent oxygen atoms and their axial or equatorial positions. The methine proton of the isopropoxy group (CH-O) and the methyl protons ((CH₃)₂) will also exhibit characteristic signals. Spin-spin coupling between adjacent, non-equivalent protons provides information about the connectivity and dihedral angles between them.

The ¹³C NMR spectrum provides information on the different carbon environments. nih.gov The carbon atoms of the cyclohexane ring will appear at distinct chemical shifts, with the carbons bonded to the oxygen atoms (C1 and C2) being significantly downfield due to the deshielding effect of oxygen. The carbons of the isopropoxy group will also have characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values and can vary based on solvent and experimental conditions.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1-H | 3.4 - 3.8 | 70 - 75 |

| C2-H | 3.2 - 3.6 | 78 - 83 |

| Cyclohexane CH₂ | 1.2 - 2.0 | 20 - 35 |

| Isopropoxy CH | 3.5 - 4.0 | 68 - 72 |

| Isopropoxy CH₃ | 1.1 - 1.3 | 22 - 25 |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in the 1D spectra and for establishing the stereochemical relationships within the molecule. ulethbridge.cacam.ac.ukscribd.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum connect protons that are spin-coupled, typically those on adjacent carbon atoms. This allows for the tracing of the proton connectivity throughout the cyclohexane ring and the isopropoxy group. cam.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. Each cross-peak in an HSQC spectrum links a specific proton to its corresponding carbon, greatly simplifying the assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH). HMBC is particularly useful for identifying the connectivity between the isopropoxy group and the cyclohexane ring, for instance, by showing a correlation between the isopropoxy methine proton and the C2 carbon of the cyclohexane ring.

The analysis of coupling constants, particularly the ³J_HH values obtained from the high-resolution ¹H NMR spectrum, can provide information about the dihedral angles between protons and thus help in determining the relative stereochemistry (cis or trans) of the hydroxyl and isopropoxy groups.

Low-Temperature NMR for Conformational Equilibria Determination

Cyclohexane derivatives, including this compound, exist as a mixture of rapidly interconverting chair conformations at room temperature. scielo.br Low-temperature NMR spectroscopy is a powerful technique to slow down this ring inversion process, allowing for the observation and quantification of individual conformers. unibas.itox.ac.uknih.gov

By lowering the temperature, the rate of conformational exchange decreases, and the signals for the axial and equatorial protons (and carbons) of each conformer may become distinct and observable. unibas.itnih.gov This allows for the determination of the relative populations of the different chair conformations. For this compound, this would involve analyzing the equilibrium between the conformers where the substituents are in axial-equatorial and equatorial-axial arrangements. The relative intensities of the signals for each conformer can be used to calculate the Gibbs free energy difference (ΔG°) between them. researcher.life

Vibrational Spectroscopy for Functional Group Analysis and Conformational Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can serve as a "fingerprint" for its specific conformation. pg.edu.pl

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of its functional groups. spectroscopyonline.combruker.comlibretexts.org

O-H Stretch: A broad absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the hydroxyl group (O-H) stretching vibration, with the broadening resulting from intermolecular hydrogen bonding.

C-H Stretch: Absorptions in the 3000-2850 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds of the cyclohexane ring and the isopropoxy group.

C-O Stretch: Strong absorption bands in the 1200-1000 cm⁻¹ region are due to the C-O stretching vibrations of the alcohol and ether functionalities.

Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of absorptions due to various bending and stretching vibrations, which are unique to the molecule and serve as a "fingerprint" for its identification. libretexts.org

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H | Stretching | 3600 - 3200 | Strong, Broad |

| C-H | Stretching | 3000 - 2850 | Medium to Strong |

| C-O | Stretching | 1200 - 1000 | Strong |

Raman Spectroscopy and its Advanced Variants (SERS, SORS)

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of light. bohrium.comoptica.org It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide additional information about the carbon skeleton and C-C bond vibrations. chemicalbook.coms-a-s.org

Advanced Raman techniques can offer enhanced sensitivity and spatial information:

Surface-Enhanced Raman Spectroscopy (SERS): This technique involves adsorbing the analyte onto a nanostructured metal surface (typically silver or gold), which can dramatically enhance the Raman signal. nih.govnumberanalytics.comrsc.org This allows for the detection of very low concentrations of this compound and can provide insights into the orientation of the molecule on the surface.

Spatially Offset Raman Spectroscopy (SORS): SORS is a technique that allows for the acquisition of Raman spectra from subsurface layers of a sample in a non-invasive manner. bohrium.comrsc.org While less directly applicable to the pure compound, it could be used to analyze this compound within a complex matrix.

The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational profile of this compound, aiding in its identification and conformational analysis. researchgate.netsciforum.netnih.gov

Specialized IR Techniques (QCL-IR, O-PTIR, AFM-IR) for Micro- and Nano-Scale Analysis

Modern infrared (IR) spectroscopy has evolved beyond traditional methods, offering specialized techniques for analysis at microscopic and nanoscopic levels. These advanced methods are crucial for understanding the chemical properties of materials on a fine scale.

Quantum Cascade Laser-Infrared (QCL-IR) Spectroscopy utilizes semiconductor lasers that emit light in the mid-infrared range. rsc.orgyoutube.com QCLs offer high power and rapid data acquisition, making them suitable for high-throughput screening and real-time analysis. spectroscopyonline.comaston.ac.uk This technique can provide detailed vibrational information, which is fundamental for the chemical characterization of this compound. youtube.com The high brightness of QCLs allows for the analysis of complex biological samples and can overcome the limitations of traditional FTIR spectroscopy. aston.ac.uk

Optical Photothermal Infrared (O-PTIR) Spectroscopy is a photothermal technique that combines a tunable pulsed mid-IR laser with a visible probe laser to overcome the diffraction limit of conventional IR microscopy. biospec.netphotothermal.com When the IR laser excites molecular vibrations in the sample, it generates heat, causing thermal expansion. This expansion is detected by the probe laser, providing an IR spectrum with sub-micron spatial resolution. biospec.netphotothermal.comphotothermal.com O-PTIR is particularly advantageous for analyzing biological samples, including single cells, in their natural aqueous environment and can be combined with Raman spectroscopy for a more complete vibrational analysis. nih.gov

Atomic Force Microscopy-Infrared (AFM-IR) Spectroscopy provides chemical imaging at the nanoscale by combining the high spatial resolution of AFM with the chemical specificity of IR spectroscopy. nih.govbruker.com The AFM tip detects the local thermal expansion of a sample induced by a tunable IR laser. nih.govresearchgate.net This allows for the generation of IR spectra and chemical maps with a spatial resolution of tens of nanometers, far surpassing the diffraction limit of conventional IR techniques. bruker.comazonano.com Tapping AFM-IR is a specific mode that is well-suited for analyzing soft or loosely adhered samples. bruker.com

| Technique | Principle | Advantages for this compound Analysis |

| QCL-IR | Utilizes high-power, tunable mid-infrared quantum cascade lasers for rapid and sensitive vibrational spectroscopy. rsc.orgyoutube.comspectroscopyonline.com | High-throughput analysis, real-time monitoring of reactions, and enhanced sensitivity for detecting trace amounts. spectroscopyonline.comaston.ac.uk |

| O-PTIR | A pump-probe technique where an IR laser excites the sample and a visible laser measures the resulting photothermal effect. biospec.netphotothermal.com | Sub-micron spatial resolution, analysis in aqueous environments, and simultaneous Raman spectroscopy. biospec.netphotothermal.comnih.gov |

| AFM-IR | Combines AFM and IR spectroscopy to detect thermal expansion from IR absorption at the nanoscale. nih.govresearchgate.net | Nanometer-scale chemical imaging and suitability for a wide range of material surfaces, including soft matter. bruker.comazonano.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. savemyexams.com It is indispensable for determining the molecular weight and elucidating the structure of compounds like this compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. spectralworks.comchromatographyonline.com Instruments like Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) are capable of achieving high resolution. chromatographyonline.comuni-saarland.de This precision allows for the confident identification of this compound by distinguishing it from other compounds with the same nominal mass. The exact mass of this compound is 158.1307 g/mol . nih.gov

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to determine the structure of a compound. wikipedia.orgnationalmaglab.org In a typical MS/MS experiment, a precursor ion of this compound is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. nationalmaglab.orgiastate.edu This fragmentation pattern provides a "fingerprint" of the molecule, revealing details about its connectivity and functional groups. nationalmaglab.org This technique is essential for distinguishing between isomers and confirming the structure of the compound. slideshare.netjeolusa.com

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is a technique used to visualize the spatial distribution of molecules within a sample. nih.govfrontiersin.org In this method, a laser is used to desorb and ionize molecules from a tissue section or other sample surface that has been coated with a matrix. nih.gov By collecting mass spectra at different points across the sample, a 2D ion image can be generated, showing the localization of specific compounds. frontiersin.org While direct MALDI-MSI studies on this compound are not prevalent, the technique has been successfully applied to study the distribution of similar molecules like cyclodextrin (B1172386) derivatives and lipids in various biological tissues. mdpi.comnih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Chromatographic Methods Coupled with Spectroscopy for Purity and Isomer Analysis

Combining chromatography with spectroscopy allows for the separation of complex mixtures and the subsequent identification of individual components.